molecular formula C12H12F3NO2 B13951179 Methyl 4-(cyclopropyl(trifluoromethyl)amino)benzoate

Methyl 4-(cyclopropyl(trifluoromethyl)amino)benzoate

Cat. No.: B13951179
M. Wt: 259.22 g/mol
InChI Key: VNHDLLLKLFRHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(cyclopropyl(trifluoromethyl)amino)benzoate is an organic compound that features a benzoate ester functional group This compound is characterized by the presence of a cyclopropyl group and a trifluoromethyl group attached to an amino group, which is further connected to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(cyclopropyl(trifluoromethyl)amino)benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-aminobenzoic acid with cyclopropylamine and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyclopropyl(trifluoromethyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Methyl 4-(cyclopropyl(trifluoromethyl)amino)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(cyclopropyl(trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(trifluoromethyl)benzoate: Similar structure but lacks the cyclopropyl and amino groups.

    Cyclopropylamine derivatives: Compounds containing the cyclopropylamine moiety but different substituents on the benzene ring.

    Trifluoromethylated benzoates: Compounds with trifluoromethyl groups attached to the benzoate ester.

Uniqueness

Methyl 4-(cyclopropyl(trifluoromethyl)amino)benzoate is unique due to the combination of cyclopropyl, trifluoromethyl, and amino groups, which impart distinct chemical properties and potential applications. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

methyl 4-[cyclopropyl(trifluoromethyl)amino]benzoate

InChI

InChI=1S/C12H12F3NO2/c1-18-11(17)8-2-4-9(5-3-8)16(10-6-7-10)12(13,14)15/h2-5,10H,6-7H2,1H3

InChI Key

VNHDLLLKLFRHIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N(C2CC2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.